
2-Butoxy-3-chloroaniline
Vue d'ensemble
Description
2-Butoxy-3-chloroaniline is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-Butoxy-3-chloroaniline is1S/C10H14ClNO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7,12H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Butoxy-3-chloroaniline has a molecular weight of 199.68 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Environmental Impact and Biodegradation Chloroanilines, including compounds similar to 2-Butoxy-3-chloroaniline, have been extensively studied for their environmental impact, particularly their presence in wastewater and soil due to industrial activities. The biodegradation of chloroanilines by bacterial strains has been a significant area of research, indicating the potential for using specific microorganisms for the bioremediation of environments contaminated with chloroanilines. A study highlighted the capability of bacteria such as Acinetobacter baumannii, Pseudomonas putida, and Klebsiella spp. to degrade 4-chloroaniline, suggesting a similar potential for the biodegradation of 2-Butoxy-3-chloroaniline Vangnai & Petchkroh, 2007.
Chemical Degradation and Waste Treatment The degradation of chloroanilines in water through advanced oxidation processes has been another area of focus. For example, the degradation of 2-chloroaniline by methods such as ozonation, photolysis, and radiolysis in the presence of ozone demonstrates the feasibility of chemical treatments for removing chloroaniline pollutants from water. This research suggests potential methodologies for the safe disposal or treatment of 2-Butoxy-3-chloroaniline in environmental settings Winarno & Getoff, 2002.
Polymerization and Material Science The chemical behavior of chloroanilines under different conditions, such as their polymerization reactions, is crucial for applications in material science. The aqueous polymerization of 3-chloroaniline, for instance, has been explored using sodium dichromate as an oxidant, revealing insights into the kinetics and mechanisms of polymer formation that could apply to 2-Butoxy-3-chloroaniline. This research has implications for the development of new materials and polymers with specific properties Sayyah et al., 2001.
Advanced Oxidative Processes for Water Treatment The exploration of Fenton oxidative processes in the degradation of dyes and organic pollutants in water sheds light on the broader applicability of these methods for treating water contaminated with chloroanilines. The use of redox mediators to enhance the degradation of pollutants by generating reactive oxygen species suggests potential strategies for the effective treatment of water containing 2-Butoxy-3-chloroaniline Santana et al., 2019.
Molecular Interactions and Computational Chemistry Studies on the intermolecular interactions of chloroanilines with other compounds provide valuable insights into their chemical behavior and potential applications in various fields. Density functional theory (DFT) and other computational methods have been used to analyze the hydrogen bond interactions between chloroanilines and isomeric butanols, indicating the significance of these interactions in understanding the chemical properties and reactions of chloroanilines Sekhar et al., 2019.
Propriétés
IUPAC Name |
2-butoxy-3-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVQJKQXZRVSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



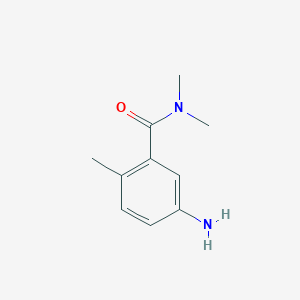
![tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B3097175.png)



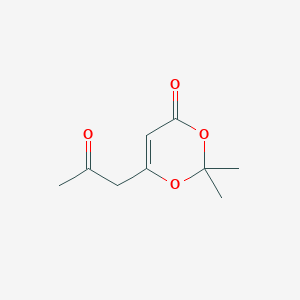
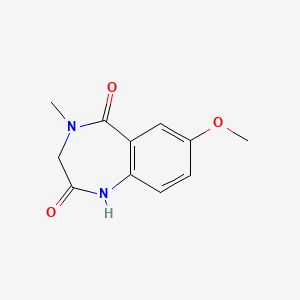

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3097225.png)
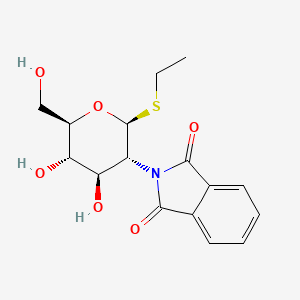
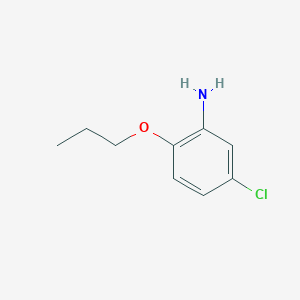
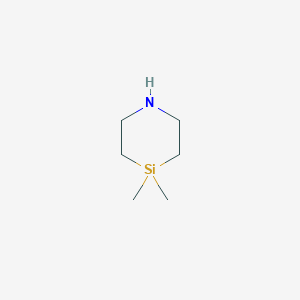

![1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine](/img/structure/B3097266.png)